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Compound of Interest

Compound Name:
10,11-Dihydrodibenzo[b,f]

[1,4]thiazepine

CAS No.: 494-20-2

Cat. No.: B13496200

Get Quote

Executive Summary
The dibenzo[b,f][1,4]thiazepine scaffold represents a privileged structure in medicinal

chemistry, most notably recognized as the core of the atypical antipsychotic quetiapine and the

typical antipsychotic clotiapine. This guide provides a deep technical analysis of the scaffold's

structure-activity relationships (SAR), focusing on how precise chemical modifications modulate

affinity for G-protein coupled receptors (GPCRs)—specifically Dopamine (

), Serotonin (

), Histamine (

), and Adrenergic (

) receptors.
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Beyond neuropsychiatry, this guide explores the "next-generation" evolution of this scaffold into

antimicrobial and antineoplastic domains, demonstrating its versatility as a template for multi-

target drug design.

Chemical Architecture & Numbering System
The core pharmacophore consists of a central seven-membered 1,4-thiazepine ring fused to

two benzene rings. The numbering system is critical for understanding SAR data.

The Core Scaffold
The systematic numbering typically starts from the sulfur atom as position 5 or follows the

IUPAC convention for the tricyclic system. For this guide, we utilize the standard medicinal

chemistry numbering where the central nitrogen is position 10 and the imine carbon

(attachment point for the side chain) is position 11.

Structure-Activity Relationship (SAR) Analysis
The SAR of dibenzothiazepines is driven by the need to balance

receptor antagonism (antipsychotic efficacy) with

antagonism (reduced extrapyramidal symptoms) and minimize off-target effects (

,

).

The Tricyclic Core (Rings A & C)
Electronic Effects at Position 2:

Electron-Withdrawing Groups (EWG): Introduction of a Chlorine atom at position 2 (as in

Clotiapine) significantly increases

affinity compared to the unsubstituted analog (Quetiapine). This correlates with higher
antipsychotic potency but also a higher risk of Extrapyramidal Symptoms (EPS).

Mechanism: EWGs reduce the electron density of the aromatic ring, potentially enhancing
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stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the
receptor binding pocket.

The Bridge (Position 5 - Sulfur):

Replacing Sulfur with Oxygen yields Dibenzoxazepines (e.g., Loxapine). The Sulfur atom

is more lipophilic and has a larger van der Waals radius than Oxygen, affecting the

"buckling" angle of the tricyclic system. This butterfly angle is crucial for fitting into the

GPCR transmembrane cleft.

The Side Chain (Position 11)
The substituent at position 11 is the primary determinant of pharmacokinetic properties and

receptor selectivity.

Piperazine Ring: Almost mandatory for antipsychotic activity. The basic nitrogen (

of piperazine) serves as a protonation site at physiological pH, forming a critical ionic bond
with a conserved Aspartate residue (Asp3.32) in the

receptor.

Distal Substituents (The "Tail"):

Methyl (Clotiapine/Metiapine): High lipophilicity, high blood-brain barrier (BBB) penetration,

but often lower metabolic stability.

Hydroxyethoxyethyl (Quetiapine): This polar tail reduces lipophilicity (

) compared to the methyl analogs.

Effect: It reduces affinity for

receptors (

nM), creating a "loose" binding profile (Fast Dissociation/ "Kiss and Run" kinetics). This
is the structural basis for Quetiapine's low EPS profile.

Metabolic Cleavage: Removal of the hydroxyethoxyethyl tail in vivo yields N-

Desalkylquetiapine (Norquetiapine). This unmasked secondary amine dramatically alters
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the profile, introducing high affinity for the Norepinephrine Transporter (NET) and

partial agonism.[1]

Comparative Binding Affinities ( in nM)

Receptor
Quetiapine
(Parent)

Norquetiapine
(Active
Metabolite)

Clotiapine
(Typical)

SAR
Implication

~580 ~196 ~0.2 - 1.0

Cl-subst. +

Methyl tail = High

Potency

~295 ~45 ~0.5

5-HT/D2 ratio

defines

"Atypicality"

>10,000
~45 (Partial

Agonist)
-

Secondary

amine confers

1A affinity

NET >10,000 ~12 -

Tail removal

enables NET

binding

~11 ~3.5 High

H1 affinity drives

sedation/weight

gain

Data compiled from receptor binding databases (PDSP) and literature.

Synthesis Protocols
The synthesis of dibenzothiazepine derivatives generally follows a convergent route involving

the formation of the tricyclic core followed by side-chain attachment.

Core Synthesis (Bischler-Napieralski Variation)
Reaction Logic: The formation of the 7-membered lactam is the rate-limiting step, often

requiring polyphosphoric acid (PPA) or phosphorus oxychloride (
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) to effect cyclodehydration.

2-Aminothiophenol + 
2-Halobenzoic Acid derivative

Diphenyl sulfide intermediate
(S-alkylation)

Cu coupling / Base

Cyclodehydration
(PPA or POCl3, 100-120°C)

10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one
(The Lactam Core)

Iminochloride Formation
(POCl3, Reflux)

Activation

Nucleophilic Substitution
(Piperazine derivative, Toluene/Reflux)

Addition of Side Chain

11-Piperazinyl-dibenzo[b,f][1,4]thiazepine

Figure 2: General synthetic pathway for 11-substituted dibenzothiazepines.

Click to download full resolution via product page
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Protocol: Synthesis of 11-chloro-dibenzo[b,f]
[1,4]thiazepine (Key Intermediate)

Reagents: Lactam core (1.0 eq), Phosphorus Oxychloride (

, excess), N,N-Dimethylaniline (catalytic).

Procedure:

Suspend the lactam in neat

.

Add catalytic N,N-dimethylaniline (promotes iminochloride formation).

Reflux for 3–5 hours until gas evolution (

) ceases and the solution becomes homogeneous.

Workup (Critical): Evaporate excess

under reduced pressure. The residue is highly reactive. Dissolve in anhydrous toluene for
the next step immediately to avoid hydrolysis.

Safety Note:

is corrosive and reacts violently with water. All glassware must be oven-dried.

Mechanism of Action & Signaling Pathways
The therapeutic profile of these derivatives is defined by their "polypharmacology"—

simultaneous modulation of multiple downstream pathways.
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Dopamine D2 Pathway

Serotonin 5-HT2A Pathway
Dibenzothiazepine

Derivative

D2 ReceptorAntagonism

5-HT2A Receptor

Inverse Agonism/
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Prefrontal DA Release

Disinhibition

Figure 3: Dual mechanism of action. 5-HT2A antagonism mitigates D2-mediated EPS.

Click to download full resolution via product page

Emerging Applications (Beyond Antipsychotics)
Recent SAR studies have expanded the utility of the dibenzothiazepine scaffold into novel

therapeutic areas.

Antimicrobial Activity[3]
Target: Intracellular bacteria (e.g., Salmonella, Listeria).[2]

SAR Insight: The phenothiazine and dibenzothiazepine scaffolds can disrupt bacterial efflux

pumps or membrane integrity.

Key Derivative:SW33.[2]

Modification: Replacement of the dibenzoxazepine core with a thienobenzodiazepine or

dibenzothiazepine core.

Activity: Effective against multidrug-resistant strains in macrophages with reduced

cytotoxicity compared to earlier analogs.
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Neuropathic Pain
Strategy: Hybridization.

Concept: Combining the dibenzothiazepine core (for its tricyclic antidepressant-like

properties) with amino acid linkers.

Compound 17: A hybrid showing triple reuptake inhibition (SERT, NET, DAT) and

-opioid partial agonism.[3]

SAR Insight: The linker length between the tricyclic core and the amine tail is critical for

balancing transporter selectivity vs. opioid receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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